

CY7-N3 quantum yield and molar extinction coefficient

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Compound of Interest

Compound Name: CY7-N3

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Technical Guide: Photophysical Properties of CY7-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of **CY7-N3**, a near-infrared (NIR) fluorescent dye. A derivative of the Cyanine7 (Cy7) family, **CY7-N3** is functionalized with an azide group, enabling its conjugation to various biomolecules through click chemistry. This guide details its quantum yield and molar extinction coefficient, provides experimental protocols for their determination, and illustrates a relevant application workflow.

Core Photophysical Properties of CY7-N3

CY7-N3 is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, a region advantageous for deep tissue imaging due to reduced autofluorescence and light scattering by biological tissues.^[1] While specific photophysical data for the azide-functionalized **CY7-N3** is not always explicitly reported, the properties of structurally analogous sulfo-cyanine7 derivatives provide a reliable estimation of its performance.

Quantitative Data Summary

The following table summarizes the key photophysical parameters for compounds structurally and functionally related to **CY7-N3**. These values are widely accepted as a strong benchmark for the expected performance of **CY7-N3** in aqueous environments.

Property	Value	Solvent
Molar Extinction Coefficient (ϵ)	240,600 L·mol ⁻¹ ·cm ⁻¹	Water/DMF/DMSO
Quantum Yield (Φ)	0.24	Water/DMF/DMSO
Excitation Maximum (λ_{ex})	~750 nm	-
Emission Maximum (λ_{em})	~773 nm	-

Data based on sulfo-Cyanine7 carboxylic acid and sulfo-Cy7 bis-NHS ester, which are structurally similar to **CY7-N3**.[\[2\]](#)

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

$$A = \epsilon cl$$

Where:

- A is the absorbance
- ϵ is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
- c is the molar concentration of the substance (mol/L)
- l is the path length of the cuvette (typically 1 cm)

Methodology:

- Preparation of a Stock Solution: Accurately weigh a small amount of **CY7-N3** and dissolve it in a known volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a

concentrated stock solution.

- **Serial Dilutions:** Perform a series of precise dilutions of the stock solution in the desired experimental solvent (e.g., phosphate-buffered saline - PBS) to obtain a range of concentrations.
- **Spectrophotometric Measurement:** Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_{max}) of **CY7-N3** (~750 nm).
- **Data Analysis:** Plot the absorbance values at λ_{max} against the corresponding molar concentrations. The molar extinction coefficient (ϵ) is determined from the slope of the resulting linear regression, assuming a path length of 1 cm.

Determination of Relative Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined relative to a standard fluorophore with a known quantum yield.

Methodology:

- **Selection of a Standard:** Choose a reference dye with a well-characterized quantum yield and spectral properties that overlap with **CY7-N3**. Indocyanine green (ICG) in DMSO ($\Phi = 0.13$) is a suitable standard for the NIR region.
- **Preparation of Solutions:** Prepare a series of dilutions for both the **CY7-N3** sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
- **Absorbance and Fluorescence Measurements:**
 - Measure the absorbance spectra for all solutions to determine the absorbance at the excitation wavelength.
 - Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
- **Data Analysis:**

- Integrate the area under the fluorescence emission curve for each spectrum.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the **CY7-N3** sample and the standard.
- The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{standard}}) \times (\eta^2_{\text{sample}} / \eta^2_{\text{standard}})$$

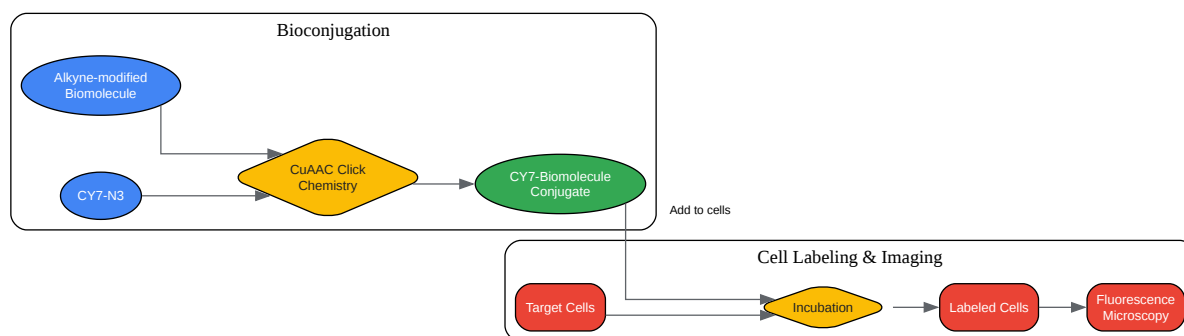
Where:

- Φ is the quantum yield
- Slope is the slope from the plot of integrated fluorescence intensity versus absorbance
- η is the refractive index of the solvent

Visualizations

Experimental Workflow for Bioconjugation and Cell Labeling

The following diagram illustrates a typical experimental workflow for conjugating **CY7-N3** to a biomolecule via click chemistry and its subsequent use in cell labeling and imaging.

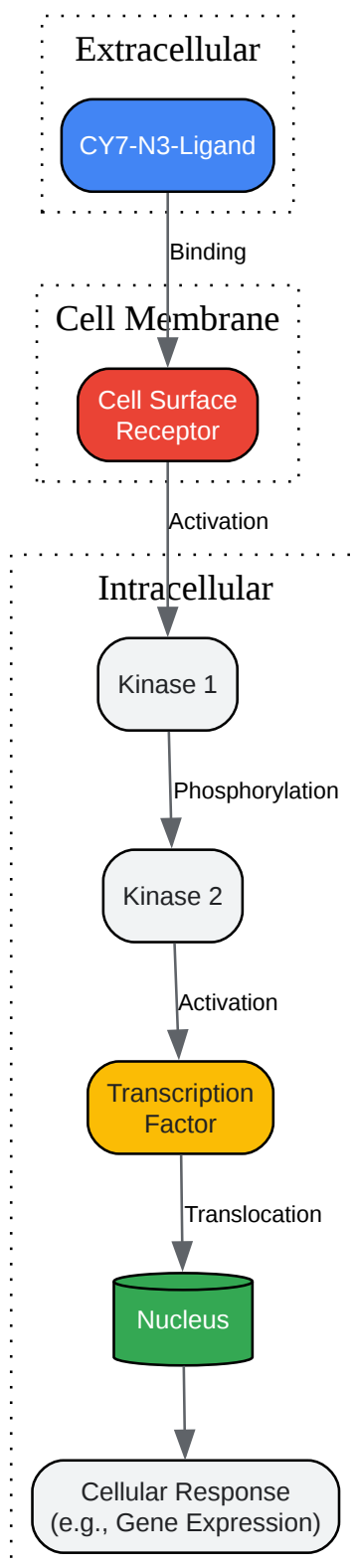


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Caption: Workflow for **CY7-N3** bioconjugation and subsequent cell labeling.

Generalized Signaling Pathway for Targeted Imaging

This diagram depicts a generalized signaling pathway that could be visualized using a **CY7-N3**-labeled ligand targeting a cell surface receptor.



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Caption: Generalized signaling cascade initiated by a **CY7-N3** labeled ligand.

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References

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